molecular formula C21H21ClN4O2 B11058371 N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11058371
M. Wt: 396.9 g/mol
InChI Key: QAEMVNUVHNRNMM-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: C18H14Cl3N5O2\text{C}_{18}\text{H}_{14}\text{Cl}_3\text{N}_5\text{O}_2C18​H14​Cl3​N5​O2​

    .
  • It belongs to the class of pyrazole-based compounds and contains both amide and carbamate functional groups.
  • This compound exhibits interesting biological properties, making it relevant for scientific research and applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or heteroaryl boronic acids with aryl halides.

      Reaction Conditions: The Suzuki–Miyaura coupling typically employs palladium catalysts, base, and a solvent (often DMF or toluene). The reaction occurs under mild conditions, allowing for functional group tolerance.

      Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used. Reduction can be achieved with hydrazine or sodium borohydride (NaBH₄). Substitution reactions involve halogenation or nucleophilic substitution.

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the phenyl or pyrazole rings.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations focus on potential therapeutic uses, including anti-inflammatory or anticancer properties.

      Industry: The compound might find applications in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrazole-based compounds with amide or carbamate functionalities.

      Uniqueness: Highlight its distinct features, such as specific substituents or functional groups.

    Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights.

    Properties

    Molecular Formula

    C21H21ClN4O2

    Molecular Weight

    396.9 g/mol

    IUPAC Name

    N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

    InChI

    InChI=1S/C21H21ClN4O2/c1-3-6-16-13-19(26(2)25-16)21(28)24-18-8-5-4-7-17(18)20(27)23-15-11-9-14(22)10-12-15/h4-5,7-13H,3,6H2,1-2H3,(H,23,27)(H,24,28)

    InChI Key

    QAEMVNUVHNRNMM-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C

    Origin of Product

    United States

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